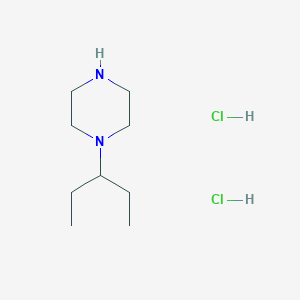
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone is a compound characterized by its unique structure which includes both isoquinoline and pyrazole moieties. This compound holds potential in diverse scientific fields such as chemistry, biology, and medicine due to its distinctive chemical properties.
准备方法
Synthetic Routes
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone typically involves multi-step reactions. Common starting materials include substituted isoquinolines and pyrazoles, which undergo various chemical transformations such as condensation, acylation, and cyclization reactions.
Industrial Production
On an industrial scale, the production of this compound might be optimized through catalysis and continuous flow processes to enhance yield and reduce production costs. High-pressure reactors and automated control systems ensure consistent quality and scalability.
化学反应分析
Types of Reactions
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions including:
Oxidation: Forms products with additional oxygen atoms.
Reduction: Leads to hydrogenation of double bonds.
Substitution: Reactions with nucleophiles/electrophiles replacing specific groups.
Common Reagents and Conditions
Oxidation: Use of reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Utilizing alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Alkylated derivatives.
科学研究应用
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone is utilized in:
Chemistry: As a precursor for complex organic synthesis and functionalization studies.
Biology: Investigating interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Exploring its potential as an active pharmaceutical ingredient due to its bioactivity.
Industry: Development of specialty chemicals and materials.
作用机制
The mechanism of action for this compound often involves interactions with specific molecular targets, leading to a cascade of biochemical reactions. These targets might include enzymes, receptors, or other biomolecules. Understanding its mechanism can elucidate pathways involved in its therapeutic effects or biochemical roles.
相似化合物的比较
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone stands out due to its unique combination of isoquinoline and pyrazole structures. Similar compounds may include:
1-(isoquinolin-2-yl)-2-(3-methyl-1H-pyrazol-1-yl)ethanone: Lacks the morpholine-carbonyl group, altering its reactivity and applications.
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetic acid: Incorporates an acetic acid moiety instead of the isoquinoline unit.
属性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-15-12-18(20(26)22-8-10-27-11-9-22)21-24(15)14-19(25)23-7-6-16-4-2-3-5-17(16)13-23/h2-5,12H,6-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWYDPOASGKXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2CCC3=CC=CC=C3C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(5-Chloro-2-methoxyphenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2845421.png)



![1-(4-Ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2845425.png)
![Potassium;1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopiperidine-3-carboxylate](/img/structure/B2845426.png)
![1-(2,3-Dimethoxyphenyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea](/img/structure/B2845428.png)
![2-Chloro-5-((4-methoxy-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2845431.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2845437.png)



![N-(3-methoxypropyl)-N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2845444.png)
